2-Fluoro-5-(trifluoromethyl)propiophenone

説明

2-Fluoro-5-(trifluoromethyl)propiophenone is a useful research compound. Its molecular formula is C10H8F4O and its molecular weight is 220.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

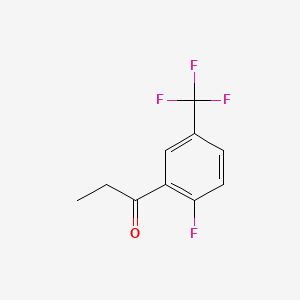

2-Fluoro-5-(trifluoromethyl)propiophenone (CAS No. 207974-18-3) is a synthetic compound characterized by a fluorine atom at the second position and a trifluoromethyl group at the fifth position of a propiophenone structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.16 g/mol. Its structure consists of a phenyl ring attached to a propanoyl chain, influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.16 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 207974-18-3 |

The biological activity of this compound is hypothesized to involve interactions with specific proteins and enzymes, particularly those related to cancer pathways. Similar compounds have been shown to inhibit heat shock protein 90 (Hsp90), which plays a critical role in protein folding and cellular signaling.

- Target Proteins : The compound may target Hsp90, leading to disruption in protein homeostasis.

- Biochemical Pathways : It could affect pathways involved in cell cycle regulation and apoptosis, potentially inhibiting tumor growth.

Biological Activity Studies

Recent studies have explored the biological activities of fluorinated compounds, including this compound. These investigations have highlighted its potential as an anticancer agent and its effects on microbial growth.

Anticancer Activity

In vitro studies have demonstrated that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), HePG2 (liver).

- IC50 Values : Compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 | 44.4 | Doxorubicin |

| HCT116 | 22.4 | Doxorubicin |

| PC3 | 52.1 | Doxorubicin |

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

- Minimum Inhibitory Concentrations (MICs) : Studies suggest that it exhibits significant antibacterial activity against various strains, with MIC values comparable to established antibiotics.

Case Studies

- Synthesis and Evaluation : A study synthesized several fluorinated propiophenones, including this compound, assessing their cytotoxicity against L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation, suggesting potential therapeutic applications in leukemia treatment.

- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities to target proteins such as enoyl reductase from Escherichia coli, revealing promising interactions that could lead to further drug development.

科学的研究の応用

Organic Synthesis

2-Fluoro-5-(trifluoromethyl)propiophenone is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The fluoro and trifluoromethyl groups can be replaced by nucleophiles, leading to diverse derivatives.

- Reduction and Oxidation : It can be transformed into secondary alcohols or carboxylic acids, respectively .

Medicinal Chemistry

Research indicates that fluorinated compounds often exhibit altered biological activity compared to their non-fluorinated counterparts. The introduction of fluorine enhances lipophilicity, which can improve bioavailability and efficacy in drug design. Applications include:

- Pharmaceutical Development : Investigated for potential pharmacological properties, particularly as a scaffold for developing new drugs targeting specific biological pathways .

- Biochemical Assays : Used as a probe to study enzyme interactions and metabolic pathways due to its ability to mimic natural substrates .

Material Science

The compound is also explored for its potential use in developing specialty chemicals and materials. Its stability and unique reactivity make it suitable for:

- Polymer Chemistry : As a building block for synthesizing fluorinated polymers with enhanced properties.

- Coatings and Adhesives : Due to its chemical resistance and durability .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features and applications:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-Fluoroacetophenone | Fluoro group at para position | Common precursor in organic synthesis |

| 2-Trifluoromethylpropiophenone | Trifluoromethyl group at position 2 | Enhanced lipophilicity; potential pharmaceutical uses |

| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | Contains fluoro and trifluoromethyl groups | Useful in synthesizing complex organic molecules |

These compounds exhibit varying degrees of reactivity influenced by their functional groups, with this compound standing out due to its combination of both fluoro and trifluoromethyl groups .

Case Study 1: Synthesis Efficiency

A study demonstrated the efficient synthesis of this compound using a modified reaction pathway involving o-chlorobenzotrifluoride as a starting material. The yield was reported at approximately 66% with high purity (98%) achieved through distillation under reduced pressure . This efficiency highlights the compound's potential for industrial applications.

Research investigating the biological activity of fluorinated analogs has shown that compounds like this compound can significantly alter binding affinities in enzyme assays. Such studies are crucial for understanding how fluorinated compounds can be optimized for therapeutic use .

特性

IUPAC Name |

1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKAMDGXXQFMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943006 | |

| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-18-3 | |

| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。